molecular formula C18H16N6O2S B2441138 3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE CAS No. 673441-94-6

3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2441138
CAS No.: 673441-94-6
M. Wt: 380.43
InChI Key: XAQONNDZOSKFRZ-UHFFFAOYSA-N
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Description

“3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, sulfonation, and cyclization under controlled conditions. Common reagents include alkyl halides, sulfur-containing compounds, and catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, or other electrophiles/nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, purine derivatives are known for their roles in cellular processes. This compound might be investigated for its potential as an enzyme inhibitor or a signaling molecule.

Medicine

In medicine, similar compounds are often explored for their therapeutic potential. They might act as antiviral, anticancer, or anti-inflammatory agents.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for “3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A nucleoside involved in energy transfer and signaling.

Uniqueness

What sets “3-METHYL-7-[(4-METHYLPHENYL)METHYL]-8-(PYRIMIDIN-2-YLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity.

Properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-11-4-6-12(7-5-11)10-24-13-14(23(2)17(26)22-15(13)25)21-18(24)27-16-19-8-3-9-20-16/h3-9H,10H2,1-2H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQONNDZOSKFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NC=CC=N4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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